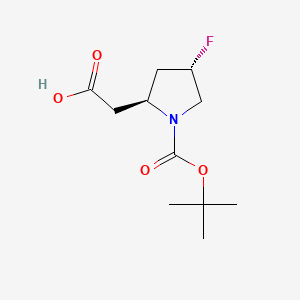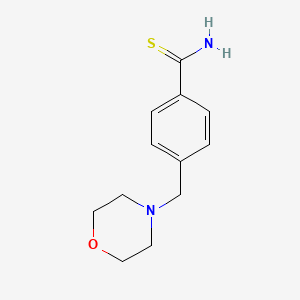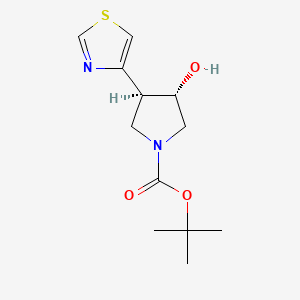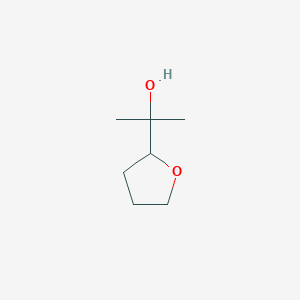
(2-Hydroxy-2-propyl)tetrahydro-furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-2-propyl)tetrahydro-furan is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are cyclic ethers with a five-membered ring structure containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hydroxy group and a propyl group attached to the tetrahydrofuran ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-2-propyl)tetrahydro-furan can be achieved through several methods. One common approach involves the reaction of γ-hydroxy alkenes with aryl bromides in the presence of a palladium catalyst. This method forms both a carbon-carbon and a carbon-oxygen bond with high diastereoselectivity . Another method involves the use of nickel catalysts and diaryl ketones to enable photochemical carbon-carbon bond formation via sp³ C-H functionalization of alkane feedstocks .
Industrial Production Methods
Industrial production of this compound typically involves the acid-catalyzed dehydration of 1,4-butanediol. This process is similar to the production of diethyl ether from ethanol. The butanediol is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
化学反応の分析
Types of Reactions
(2-Hydroxy-2-propyl)tetrahydro-furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form different cyclic compounds.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include different substituted tetrahydrofurans, depending on the specific reagents and conditions used.
科学的研究の応用
(2-Hydroxy-2-propyl)tetrahydro-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (2-Hydroxy-2-propyl)tetrahydro-furan involves its interaction with various molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
類似化合物との比較
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with a similar ring structure but without the hydroxy and propyl groups.
2-Methylfuran: Another furan derivative with a methyl group attached to the ring.
Uniqueness
(2-Hydroxy-2-propyl)tetrahydro-furan is unique due to the presence of both a hydroxy group and a propyl group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in synthesis and research.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
2-(oxolan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2,8)6-4-3-5-9-6/h6,8H,3-5H2,1-2H3 |
InChIキー |
PJMFAZRMYNNOIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


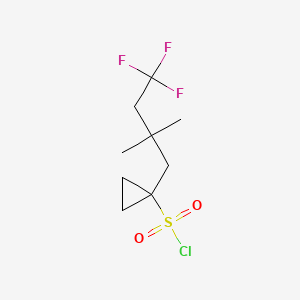
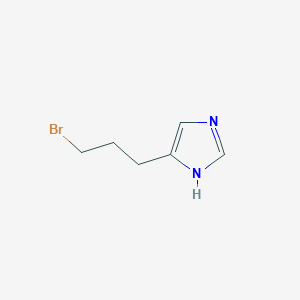
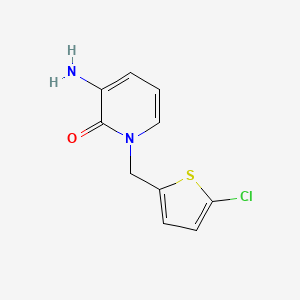
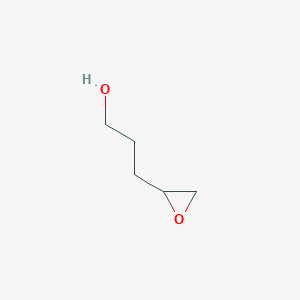


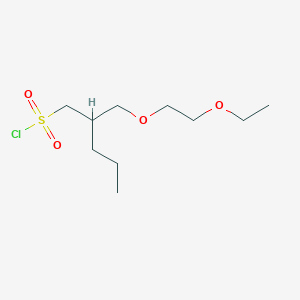
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)


